2-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide
Description
2-(Benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring multiple pharmacophores:
- Benzenesulfonyl group: A strong electron-withdrawing substituent that influences electronic distribution and solubility.
- Acetamide backbone: A common motif in drug design, facilitating hydrogen bonding and target interactions.
- Thiazol ring: A heterocyclic moiety associated with antimicrobial and anti-inflammatory activities.
- 2,3-Dihydro-1,4-benzodioxin: A bicyclic ether linked to anti-inflammatory properties (e.g., comparable to Ibuprofen in analogs) .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c22-18(12-28(23,24)14-4-2-1-3-5-14)21-19-20-15(11-27-19)13-6-7-16-17(10-13)26-9-8-25-16/h1-7,10-11H,8-9,12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLXFTDJQQPITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxin Moiety: The dioxin ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of Analogs
The following compounds share partial structural similarities with the target molecule:
Compound A :
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Key groups : Benzylsulfanyl-thiadiazol, acetamide, benzodioxin.
- Differences vs. Target : Replaces thiazol with thiadiazol and introduces sulfanyl groups, likely reducing solubility due to higher hydrophobicity.
Compound B :
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key groups : Dichlorophenyl, acetamide, thiazol.
- Differences vs. Target: Lacks benzodioxin and benzenesulfonyl; dichlorophenyl provides electron-withdrawing effects.
Compound C :
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Key groups : Benzodioxin, carboxylic acid.
- Differences vs. Target : Simpler structure with demonstrated anti-inflammatory activity (carrageenan-induced edema assay).
Compound D :
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
- Key groups : Benzodioxin, thiazol, nitrile.
- Differences vs.
Comparative Data Table
Implications of Structural Variations
Electronic and Solubility Effects
- Acetamide vs. Nitrile : The acetamide in the target compound supports hydrogen bonding, unlike the nitrile in Compound D, which may limit interactions with biological targets.
Pharmacological Potential
- Anti-inflammatory activity : The benzodioxin moiety (shared with Compound C) suggests possible anti-inflammatory effects, but the benzenesulfonyl-thiazol combination may modulate selectivity or potency.
Q & A
Basic: What are the critical steps in synthesizing 2-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide?
Answer:
The synthesis involves multi-step reactions:
Precursor preparation : Benzodioxin and thiazole precursors are synthesized separately. For example, the benzodioxin moiety is often derived from catechol derivatives via cyclization .
Coupling reactions : Sulfonation of the benzene ring and amide bond formation between the sulfonyl group and the thiazole-acetamide backbone. Reagents like sulfonyl chlorides are used under controlled pH (e.g., alkaline conditions) to avoid side reactions .
Purification : Techniques such as column chromatography or crystallization (using solvents like ethanol or dichloromethane) are employed to isolate the final compound .
Key challenges include maintaining stoichiometric ratios and avoiding hydrolysis of the sulfonyl group during acidic workups .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
Standard characterization includes:
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- Spectroscopy :
- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- ¹H/¹³C NMR : Confirms structural integrity, e.g., benzodioxin aromatic protons (δ 6.5–7.5 ppm) and thiazole protons (δ 7.0–8.0 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced: How can statistical experimental design optimize the synthesis yield?
Answer:
Design of Experiments (DOE) methodologies (e.g., factorial or response surface designs) are critical for optimizing reaction parameters:
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. DCM), and catalyst loading (e.g., 1–5 mol%) .
- Output metrics : Yield, purity (HPLC), and reaction time.
For example, a central composite design might reveal that higher temperatures (>80°C) in DMF improve coupling efficiency but risk decomposition, necessitating a balance . Computational tools (e.g., quantum chemical calculations) can further predict optimal conditions by modeling transition states .
Advanced: How to address contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Structural analogs : Minor substituent changes (e.g., methoxy vs. trifluoromethyl groups) can drastically alter bioactivity .
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Data validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. For instance, a compound showing IC₅₀ = 10 μM in one study but inactivity in another may require reevaluation of solubility or membrane permeability .
Advanced: What computational strategies support the design of derivatives with enhanced pharmacological properties?
Answer:
- Molecular docking : Predicts binding affinity to target proteins (e.g., kinase inhibitors). Tools like AutoDock Vina model interactions between the sulfonyl group and hydrophobic enzyme pockets .
- QSAR modeling : Correlates substituent electronic properties (Hammett σ constants) with bioactivity. For example, electron-withdrawing groups on the benzene ring may enhance antimicrobial potency .
- ADMET prediction : Tools like SwissADME assess metabolic stability, highlighting potential issues (e.g., CYP450-mediated oxidation of the benzodioxin moiety) .
Basic: What solvents and reagents are commonly used in its synthesis?
Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) for sulfonation; ethanol or dichloromethane for crystallization .
- Reagents :
- Sulfonyl chlorides for benzenesulfonyl group introduction .
- Carbodiimides (e.g., EDC) for amide bond formation .
- Acid scavengers (e.g., triethylamine) to neutralize HCl byproducts .
Advanced: How to investigate structure-activity relationships (SAR) for this compound?
Answer:
- Synthetic diversification : Modify substituents on the benzodioxin (e.g., electron-donating groups) and thiazole (e.g., halogenation) .
- Biological profiling : Test derivatives against a panel of targets (e.g., kinases, microbial strains) to identify critical pharmacophores.
- Crystallography : Resolve co-crystal structures with target proteins to identify binding motifs (e.g., hydrogen bonds between the acetamide group and active-site residues) .
Basic: What are the stability considerations during storage and handling?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzodioxin moiety .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
- Temperature : Long-term storage at –20°C in inert atmospheres (argon) .
Advanced: How can in vitro metabolic studies guide further development?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., oxidative cleavage of the thiazole ring) .
- CYP inhibition screening : Determine if the compound inhibits CYP3A4/2D6, which could signal drug-drug interaction risks .
- Half-life (t₁/₂) optimization : Structural modifications (e.g., fluorination) to reduce first-pass metabolism .
Advanced: What strategies mitigate synthetic byproduct formation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
